molecular formula C22H21ClN6O2 B14735100 1-N,3-N-bis(4-carbamimidoylphenyl)benzene-1,3-dicarboxamide;hydrochloride CAS No. 5300-74-3

1-N,3-N-bis(4-carbamimidoylphenyl)benzene-1,3-dicarboxamide;hydrochloride

Cat. No.: B14735100
CAS No.: 5300-74-3
M. Wt: 436.9 g/mol
InChI Key: MONMXLOTBLFXJB-UHFFFAOYSA-N
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Description

1-N,3-N-bis(4-carbamimidoylphenyl)benzene-1,3-dicarboxamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two carbamimidoylphenyl groups attached to a benzene-1,3-dicarboxamide core. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,3-N-bis(4-carbamimidoylphenyl)benzene-1,3-dicarboxamide;hydrochloride typically involves a multi-step processCommon reagents used in this synthesis include benzene-1,3-dicarboxylic acid, carbamimidoyl chloride, and suitable catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The hydrochloride form is typically obtained by treating the compound with hydrochloric acid, enhancing its solubility and stability .

Chemical Reactions Analysis

Types of Reactions

1-N,3-N-bis(4-carbamimidoylphenyl)benzene-1,3-dicarboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-N,3-N-bis(4-carbamimidoylphenyl)benzene-1,3-dicarboxamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N,3-N-bis(4-carbamimidoylphenyl)benzene-1,3-dicarboxamide;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N,3-N-bis(4-carbamimidoylphenyl)benzene-1,3-dicarboxamide;hydrochloride is unique due to its enhanced solubility and stability in the hydrochloride form. This makes it more suitable for various applications compared to its non-hydrochloride counterparts .

Properties

CAS No.

5300-74-3

Molecular Formula

C22H21ClN6O2

Molecular Weight

436.9 g/mol

IUPAC Name

1-N,3-N-bis(4-carbamimidoylphenyl)benzene-1,3-dicarboxamide;hydrochloride

InChI

InChI=1S/C22H20N6O2.ClH/c23-19(24)13-4-8-17(9-5-13)27-21(29)15-2-1-3-16(12-15)22(30)28-18-10-6-14(7-11-18)20(25)26;/h1-12H,(H3,23,24)(H3,25,26)(H,27,29)(H,28,30);1H

InChI Key

MONMXLOTBLFXJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=N)N)C(=O)NC3=CC=C(C=C3)C(=N)N.Cl

Origin of Product

United States

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